

Spectroscopic Profile of (2-[(Methylamino)sulfonyl]phenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(2-[(Methylamino)sulfonyl]phenyl)boronic acid
Cat. No.:	B1421301

[Get Quote](#)

Introduction

(2-[(Methylamino)sulfonyl]phenyl)boronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and drug development. Its structure, incorporating both a boronic acid moiety and a sulfonamide group, presents a unique scaffold for designing targeted therapeutics, particularly enzyme inhibitors. The boronic acid group can form reversible covalent bonds with diols, a key feature in many biological recognition processes, while the sulfonamide portion can engage in crucial hydrogen bonding interactions within protein active sites.

A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and the study of its interactions with biological targets. This technical guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for **(2-[(Methylamino)sulfonyl]phenyl)boronic acid**. The interpretations are based on fundamental principles of spectroscopy and comparative analysis with structurally related compounds.

Molecular Structure and Key Spectroscopic Features

The chemical structure of **(2-[(Methylamino)sulfonyl]phenyl)boronic acid** is presented below. The key functional groups that give rise to characteristic spectroscopic signals are the boronic acid [-B(OH)₂], the methylaminosulfonyl group [-SO₂NH(CH₃)], and the ortho-disubstituted benzene ring.

Caption: Molecular scaffold of **(2-[(Methylamino)sulfonyl]phenyl)boronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **(2-[(Methylamino)sulfonyl]phenyl)boronic acid**, both ¹H and ¹³C NMR will provide critical structural information.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the sulfonamide, the methyl protons, and the hydroxyl protons of the boronic acid. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts

Protons	Predicted				Notes
	Chemical Shift	Multiplicity	Integration		
	(δ , ppm)				
Aromatic C-H	7.2 - 8.0	Multiplets	4H		The ortho, meta, and para protons will exhibit complex splitting patterns due to coupling with each other. The exact shifts are dependent on the solvent.
B(OH) ₂	4.0 - 6.0 (broad)	Singlet	2H		The chemical shift of the boronic acid protons is highly dependent on concentration, temperature, and solvent due to hydrogen bonding and exchange.
SO ₂ NH	5.0 - 7.0 (broad)	Singlet	1H		The N-H proton signal can also be broad and its position variable due to exchange.
SO ₂ NHCH ₃	2.5 - 3.0	Singlet	3H		The methyl protons are expected to be a sharp singlet.

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Notes
Aromatic C-B	130 - 140	The carbon attached to the boron atom is expected to be deshielded.
Aromatic C-S	135 - 145	The carbon attached to the sulfonyl group will also be significantly deshielded.
Aromatic C-H	120 - 135	The remaining aromatic carbons will appear in this region.
SO ₂ NHCH ₃	30 - 40	The methyl carbon will be in the aliphatic region of the spectrum.

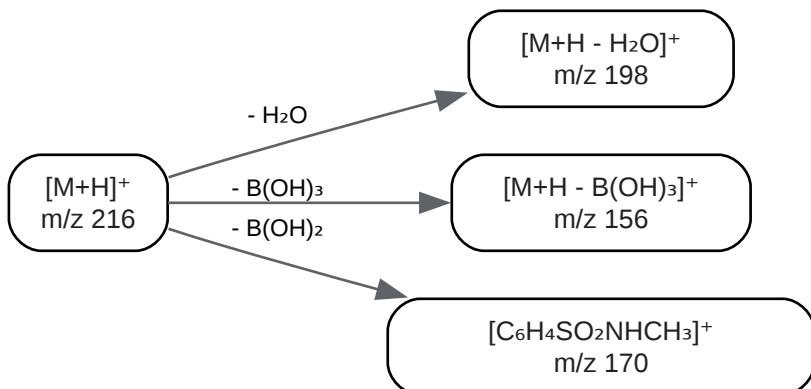
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For **(2-[(Methylamino)sulfonyl]phenyl)boronic acid** (C₇H₁₀BNO₄S), the monoisotopic mass is approximately 215.04 g/mol .[\[1\]](#)[\[2\]](#) Electrospray ionization (ESI) is a suitable technique for this polar molecule.

Table 3: Predicted m/z Values for Common Adducts in ESI-MS[\[1\]](#)

Adduct	Predicted m/z
$[M+H]^+$	216.05
$[M+Na]^+$	238.03
$[M+K]^+$	254.00
$[M-H]^-$	214.03

The fragmentation pattern in tandem MS (MS/MS) can provide further structural confirmation. Key fragmentations would likely involve the loss of water from the boronic acid, cleavage of the C-S bond, and fragmentation of the sulfonamide group.



[Click to download full resolution via product page](#)

Caption: Plausible fragmentation pathway in positive-ion ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Expected IR Absorption Frequencies

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
O-H (Boronic Acid)	Stretching	3200 - 3600 (broad)	Strong
N-H (Sulfonamide)	Stretching	3200 - 3400	Medium
C-H (Aromatic)	Stretching	3000 - 3100	Medium
C-H (Methyl)	Stretching	2850 - 2960	Medium
C=C (Aromatic)	Stretching	1450 - 1600	Medium to Strong
S=O (Sulfonyl)	Asymmetric Stretching	1300 - 1350	Strong
S=O (Sulfonyl)	Symmetric Stretching	1140 - 1180	Strong
B-O (Boronic Acid)	Stretching	1310 - 1380	Strong
C-N (Amine)	Stretching	1000 - 1250	Medium

The broad O-H stretch from the boronic acid is a key diagnostic feature. The two strong S=O stretching bands are characteristic of the sulfonyl group.

Experimental Protocols

The following are general procedures for acquiring the spectroscopic data discussed.

NMR Spectroscopy

- Sample Preparation: Dissolve ~5-10 mg of **(2-[(Methylamino)sulfonyl]phenyl)boronic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). DMSO-d₆ is often preferred for boronic acids as it can help to sharpen the exchangeable proton signals.
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used.

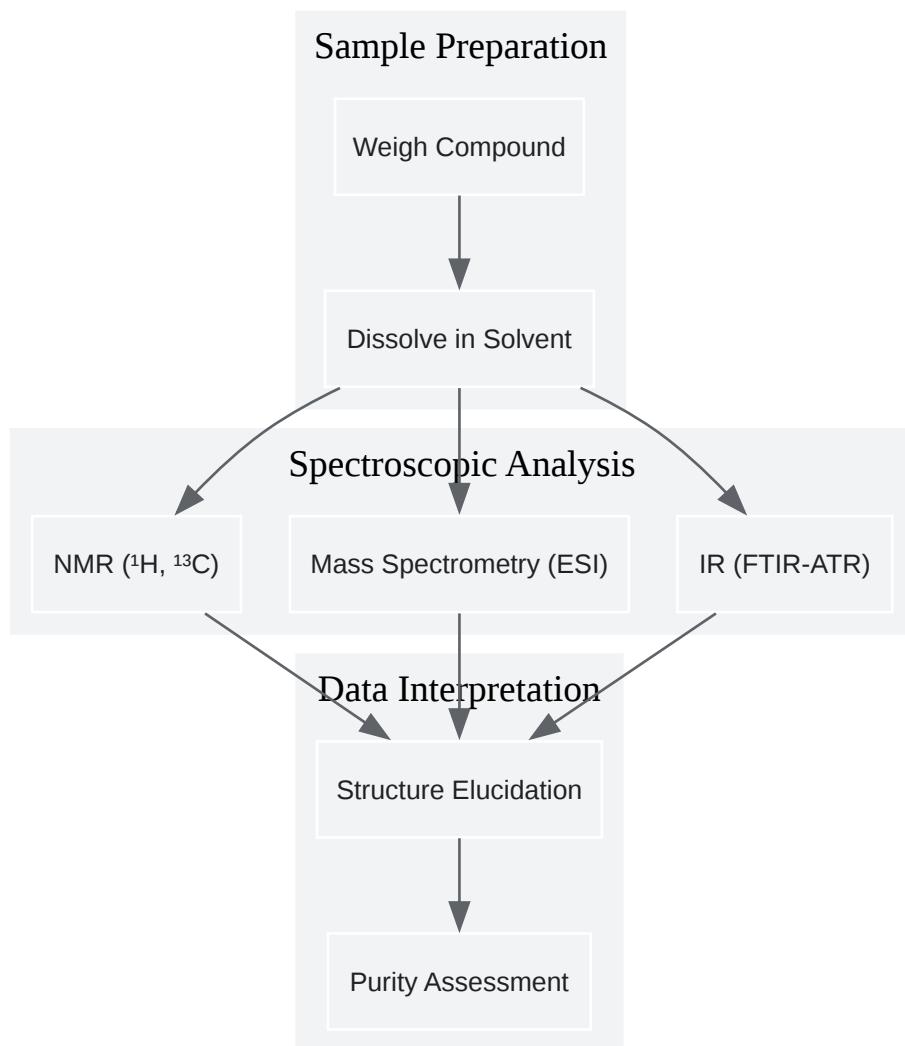
- Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
- Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS), such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument.
- Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in both positive and negative ion modes over a relevant m/z range (e.g., 100-500).
- Data Analysis: Identify the molecular ion and common adducts. For structural confirmation, perform tandem MS (MS/MS) on the molecular ion peak to observe fragmentation patterns.

Infrared Spectroscopy

- Sample Preparation: For a solid sample, the attenuated total reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
- Data Analysis: Identify the characteristic absorption bands for the various functional groups present in the molecule.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic characterization.

Conclusion

The spectroscopic data of **(2-[(Methylamino)sulfonyl]phenyl)boronic acid**, as predicted from fundamental principles and comparison with related structures, provides a detailed fingerprint for its identification and characterization. The combination of NMR, MS, and IR spectroscopy offers a powerful and complementary approach to confirming the structure and purity of this important synthetic building block. The experimental protocols outlined provide a robust framework for obtaining high-quality spectroscopic data for this and similar molecules, which is essential for advancing research and development in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - (2-[(methylamino)sulfonyl]phenyl)boronic acid (C₇H₁₀BNO₄S) [pubchemlite.lcsb.uni.lu]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- To cite this document: BenchChem. [Spectroscopic Profile of (2-[(Methylamino)sulfonyl]phenyl)boronic acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1421301#spectroscopic-data-of-2-methylamino-sulfonyl-phenyl-boronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

